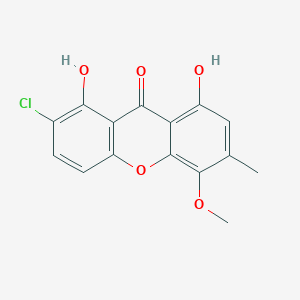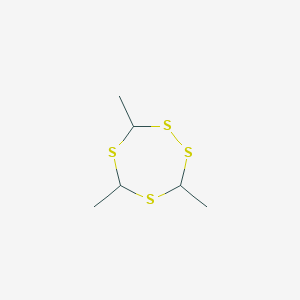
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-: is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by a seven-membered ring containing four sulfur atoms and three methyl groups attached at positions 3, 5, and 7. It is known for its unique chemical structure and properties, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-decadienal with cysteine and glutathione under thermal conditions . The reaction is carried out in a solvent such as water, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing rings and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of other sulfur-containing compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions and other nucleophiles, leading to the formation of complexes and adducts. These interactions can affect the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,6-Tetrathiepane: The parent compound without the methyl groups.
1,2,4,6-Tetrathiacycloheptane: A similar compound with a different substitution pattern.
Uniqueness
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical and physical properties
Propiedades
Número CAS |
115421-49-3 |
|---|---|
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-1,2,4,6-tetrathiepane |
InChI |
InChI=1S/C6H12S4/c1-4-7-5(2)9-10-6(3)8-4/h4-6H,1-3H3 |
Clave InChI |
WMWRKEXBIGLGBW-UHFFFAOYSA-N |
SMILES canónico |
CC1SC(SSC(S1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


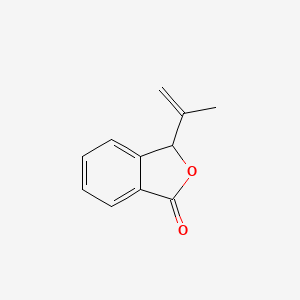
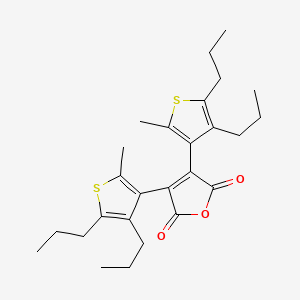
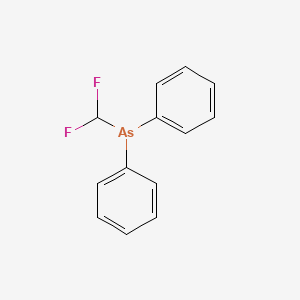
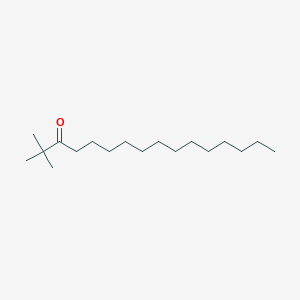
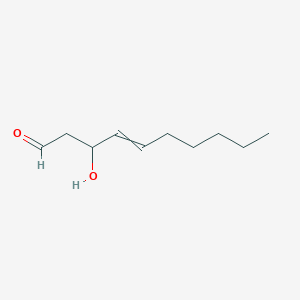
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
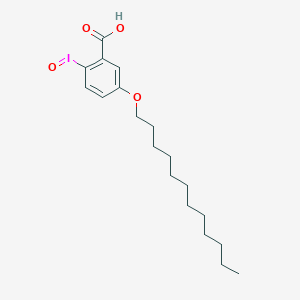
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
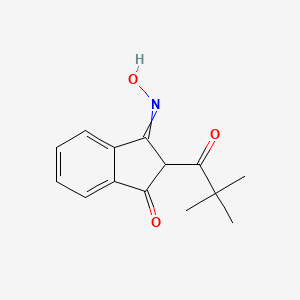
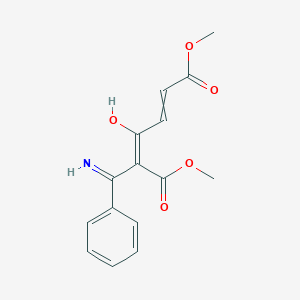
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
